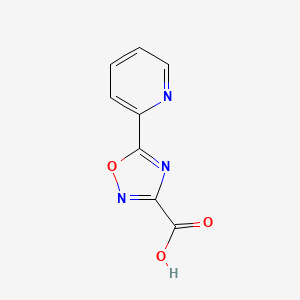

5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylicacid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound is characterized by the presence of a pyridine ring fused to an oxadiazole ring, which imparts unique chemical and biological properties. The compound’s structure allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(Pyridin-2-yl)-1,2,4-Oxadiazol-3-carbonsäure beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Eine gängige Methode beinhaltet die Reaktion von Pyridin-2-carbonsäurehydrazid mit einem geeigneten Nitriloxid-Vorläufer. Die Reaktion wird üblicherweise in Gegenwart eines Dehydratisierungsmittels wie Phosphoroxychlorid (POCl3) oder Thionylchlorid (SOCl2) durchgeführt, um die Bildung des Oxadiazolrings zu erleichtern .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für 5-(Pyridin-2-yl)-1,2,4-Oxadiazol-3-carbonsäure nicht gut dokumentiert sind, gelten die allgemeinen Prinzipien der Synthese heterocyclischer Verbindungen. Die großtechnische Produktion würde wahrscheinlich die Optimierung der Reaktionsbedingungen zur Maximierung der Ausbeute und Reinheit beinhalten, wobei kontinuierliche Strömungsreaktoren oder Batch-Verarbeitungsverfahren eingesetzt werden. Die Auswahl von Lösungsmitteln, Katalysatoren und Reinigungsmethoden würde so angepasst, dass eine effiziente und kostengünstige Produktion der Verbindung gewährleistet ist.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(Pyridin-2-yl)-1,2,4-Oxadiazol-3-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise zur Bildung neuer Derivate führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von 5-(Pyridin-2-yl)-1,2,4-Oxadiazol-3-carbonsäure verwendet werden, sind:

Oxidationsmittel: Kaliumpermanganat (KMnO4), Wasserstoffperoxid (H2O2).

Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).

Substitutionsreagenzien: Halogenierungsmittel (z. B. N-Bromsuccinimid), Nucleophile (z. B. Amine, Thiole).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu Carbonsäuren oder Ketonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen wie Halogenide, Amine oder Thiole einführen können .

Wissenschaftliche Forschungsanwendungen

5-(Pyridin-2-yl)-1,2,4-Oxadiazol-3-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: In der biologischen Forschung wird die Verbindung hinsichtlich ihres Potenzials als bioaktives Molekül untersucht.

Medizin: Die potenziellen therapeutischen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Medikamentenentwicklung.

5. Wirkmechanismus

Der Wirkmechanismus von 5-(Pyridin-2-yl)-1,2,4-Oxadiazol-3-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität modulieren und so zu verschiedenen biologischen Effekten führen. Beispielsweise kann sie die Aktivität bestimmter Enzyme hemmen, die an Krankheitsprozessen beteiligt sind, und so therapeutische Wirkungen entfalten . Die genauen molekularen Zielstrukturen und die beteiligten Signalwege hängen von der jeweiligen Anwendung und dem biologischen Kontext ab, in dem die Verbindung eingesetzt wird.

Wirkmechanismus

The mechanism of action of 5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(Pyridin-2-yl)pyrimidin: Diese Verbindung teilt den Pyridinring, hat aber einen Pyrimidinring anstelle eines Oxadiazolrings.

5-(Pyridin-2-yl)-1,2,4-triazol-3-carbonsäure: Ähnlich in der Struktur, aber mit einem Triazolring, hat diese Verbindung unterschiedliche Eigenschaften und Anwendungen.

4-(Pyridin-2-yl)-1,2,3-triazol: Eine weitere verwandte Verbindung mit einem Triazolring, die in verschiedenen chemischen und biologischen Kontexten verwendet wird.

Einzigartigkeit

5-(Pyridin-2-yl)-1,2,4-Oxadiazol-3-carbonsäure ist aufgrund des Vorhandenseins des Oxadiazolrings einzigartig, der ihr unterschiedliche chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit ermöglicht es ihr, an bestimmten Reaktionen teilzunehmen und mit bestimmten biologischen Zielstrukturen zu interagieren, die ähnliche Verbindungen möglicherweise nicht erreichen .

Biologische Aktivität

5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid features a pyridine ring attached to an oxadiazole core. Its molecular formula is C8H6N4O3, with a molecular weight of approximately 206.16 g/mol. The presence of both the pyridine and oxadiazole moieties contributes to its biological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, derivatives of 5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid have shown inhibitory effects against various cancer cell lines. A study demonstrated that compounds with similar structures exhibited IC50 values ranging from 10 to 100 µM against human cancer cell lines such as HeLa and MCF-7 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 25 |

| Compound B | MCF-7 | 30 |

| Compound C | A549 | 45 |

Antimicrobial Activity

The oxadiazole ring has been associated with antimicrobial properties. Research indicates that derivatives can act against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has also been studied for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Antiviral Activity

Recent studies have explored the use of oxadiazoles as antiviral agents. Specifically, compounds similar to 5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid have shown promise as inhibitors of viral enzymes such as SARS-CoV-2 PLpro. One derivative demonstrated an IC50 value of approximately 7.19 µM against this target .

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for anticancer activity. Among them, a compound structurally related to 5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid showed significant cytotoxicity against multiple cancer cell lines with a mean IC50 value of 20 µM .

Evaluation of Antimicrobial Activity

In another study focused on antimicrobial efficacy, derivatives were tested against a panel of pathogens. The results indicated that certain modifications to the oxadiazole ring enhanced activity against resistant strains of bacteria .

Eigenschaften

Molekularformel |

C8H5N3O3 |

|---|---|

Molekulargewicht |

191.14 g/mol |

IUPAC-Name |

5-pyridin-2-yl-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C8H5N3O3/c12-8(13)6-10-7(14-11-6)5-3-1-2-4-9-5/h1-4H,(H,12,13) |

InChI-Schlüssel |

RDGDWBUIBRGOAX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)C2=NC(=NO2)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.